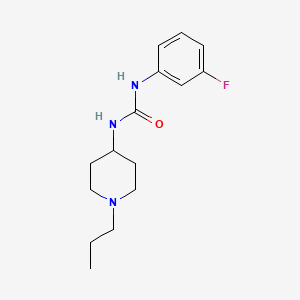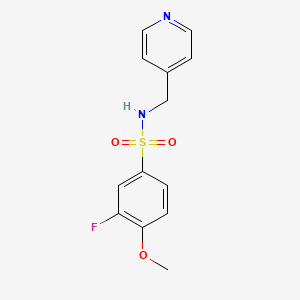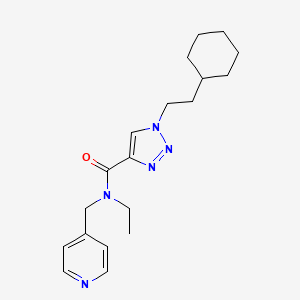
N-(3-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea, commonly known as FPPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in the field of neuroscience. FPPP has been shown to exhibit potent dopamine reuptake inhibition and has been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Mécanisme D'action
FPPP acts as a potent dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine by the presynaptic neuron, leading to increased dopamine levels in the synaptic cleft. This results in enhanced dopaminergic neurotransmission, which has been shown to improve motor function in animal models of Parkinson's disease.
Biochemical and Physiological Effects:
FPPP has been shown to increase dopamine levels in the brain, leading to enhanced dopaminergic neurotransmission. This has been associated with improved motor function in animal models of Parkinson's disease. FPPP has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
FPPP has been extensively studied in animal models and has shown promising results as a potential therapeutic agent for Parkinson's disease and other neurological disorders. However, its use in humans is still in the early stages of research, and more studies are needed to determine its safety and efficacy.
List of
Orientations Futures
1. Investigate the safety and efficacy of FPPP in human clinical trials for the treatment of Parkinson's disease and other neurological disorders.
2. Explore the potential use of FPPP in the treatment of other dopamine-related disorders, such as depression and addiction.
3. Investigate the mechanism of action of FPPP in more detail to better understand its effects on dopaminergic neurotransmission.
4. Develop new derivatives of FPPP with improved potency and selectivity for dopamine reuptake inhibition.
5. Investigate the potential use of FPPP as a research tool for studying the dopaminergic system in animal models.
Méthodes De Synthèse
The synthesis of FPPP involves the reaction of 3-fluorobenzoyl chloride with 1-propylpiperidine in the presence of sodium hydride and triethylamine. The resulting intermediate is then treated with urea to yield the final product, FPPP.
Applications De Recherche Scientifique
FPPP has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to exhibit potent dopamine reuptake inhibition and has been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3-(1-propylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O/c1-2-8-19-9-6-13(7-10-19)17-15(20)18-14-5-3-4-12(16)11-14/h3-5,11,13H,2,6-10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQARALDCYEZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2,6-difluorophenyl)ethyl]-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5320175.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5320178.png)
![2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide](/img/structure/B5320192.png)


![2-(4-methyl-5-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide](/img/structure/B5320224.png)
![N,1-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5320228.png)
![N-ethyl-N'-{[1-(2-fluorobenzyl)pyrrolidin-3-yl]methyl}-N-methylsulfamide](/img/structure/B5320236.png)
![2-(1,4-dithiepan-6-yl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5320245.png)

![5-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B5320253.png)

![N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5320269.png)
![2-(2-methoxyphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5320277.png)